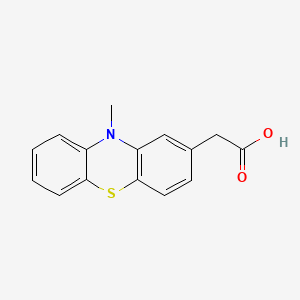

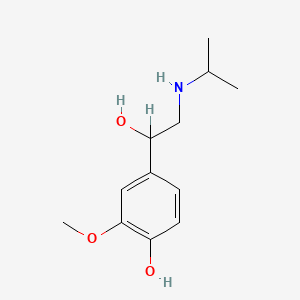

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

Overview

Description

N-Octyl bicycloheptene dicarboximide, commonly known as MGK-264, is a man-made chemical compound widely used as a synergist in pesticide formulations. It enhances the potency of pyrethroid ingredients, making them more effective in controlling insects. MGK-264 itself does not possess intrinsic pesticidal properties but works by inhibiting the enzymes that insects use to detoxify insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

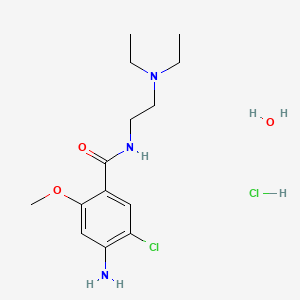

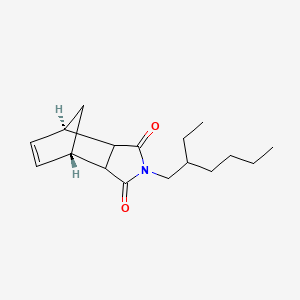

The synthesis of N-Octyl bicycloheptene dicarboximide involves the reaction of bicycloheptene dicarboxylic anhydride with 2-ethylhexylamine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired imide compound. The reaction can be represented as follows:

Bicycloheptene dicarboxylic anhydride+2-ethylhexylamine→N-Octyl bicycloheptene dicarboximide+Water

Industrial Production Methods

Industrial production of MGK-264 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to maximize yield and purity. The final product is purified through techniques such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-Octyl bicycloheptene dicarboximide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, which can replace hydrogen atoms in the compound.

Hydrolysis Reactions: Acidic or basic conditions facilitate the hydrolysis of the imide group, leading to the formation of corresponding carboxylic acids and amines.

Major Products

Substitution Reactions: Halogenated derivatives of N-Octyl bicycloheptene dicarboximide.

Hydrolysis Reactions: Carboxylic acids and amines

Scientific Research Applications

N-Octyl bicycloheptene dicarboximide has diverse applications in scientific research:

Chemistry: Used as a reference standard in chromatographic techniques for the analysis of pesticide residues.

Biology: Studied for its role in enhancing the efficacy of insecticides, particularly in controlling agricultural pests.

Industry: Widely used in household and veterinary products to improve the performance of insecticides .

Mechanism of Action

N-Octyl bicycloheptene dicarboximide acts by inhibiting the enzymes that insects use to detoxify insecticidesBy inhibiting these enzymes, MGK-264 prolongs the action of the insecticide, allowing it to be more effective in killing insects .

Comparison with Similar Compounds

Similar Compounds

Piperonyl butoxide: Another widely used synergist in pesticide formulations.

N-Octyl bicycloheptene dicarboximide: Similar in structure and function to MGK-264.

Uniqueness

MGK-264 is unique in its ability to enhance the potency of pyrethroid insecticides without possessing intrinsic pesticidal properties. Its effectiveness in inhibiting detoxifying enzymes makes it a valuable component in various pesticide formulations .

Properties

CAS No. |

113-48-4 |

|---|---|

Molecular Formula |

C17H25NO2 |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

(1R,2R,6S,7S)-4-(2-ethylhexyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C17H25NO2/c1-3-5-6-11(4-2)10-18-16(19)14-12-7-8-13(9-12)15(14)17(18)20/h7-8,11-15H,3-6,9-10H2,1-2H3/t11?,12-,13+,14+,15- |

InChI Key |

WLLGXSLBOPFWQV-KUDKMIPASA-N |

impurities |

Technical grade 98% pure; main impurity /is/ 2-ethylhexanol |

SMILES |

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3 |

Isomeric SMILES |

CCCCC(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@H]([C@@H]2C1=O)C=C3 |

Canonical SMILES |

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3 |

Appearance |

Solid powder |

boiling_point |

157 °C |

Color/Form |

Dark, oily liquid Very light, yellow colored liquid |

density |

1.04 g/cu cm |

flash_point |

177 °C (351 °F) - closed cup |

melting_point |

<-20 °C |

Key on ui other cas no. |

113-48-4 |

physical_description |

Light yellow liquid; [HSDB] |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Stable under recommended storage conditions. Stable in range pH 6-8; to light and heat. |

solubility |

Practically insoluble in water Miscible with most organic solvents including petroleum oils and fluorinated hydrocarbons, also DDT and HCH Miscible in: acetone, methanol, isopropanol, petroleum ether, Concoco LPA (petroleum distillate), ethyl acetate, toluene, chloroform, acetonitrile, Cyclo Solv 53 (aromatic petroleum distillate) and Isopar M (petroleum distillate) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ethylhexylbicycloheptene dicarboximide MGK 264 MGK-264 N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide N-octylbicycloheptene dicarboximide |

vapor_pressure |

0.000018 [mmHg] 1.80X10-5 mm Hg at 25 °C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Pyrodone based on the provided research?

A1: The provided research indicates that Pyrodone, also known as N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, is primarily studied for its insect repellent properties. [, ] It has been investigated for its effectiveness against various insect species, including the face fly (Musca autumnalis), horn fly (Haematobia irritans), and eye gnats (Hippelates spp.). [, ]

Q2: Are there any structural analogs of Pyrodone mentioned in the research that show different activity?

A3: While the provided research doesn't delve into structural analogs of Pyrodone specifically, it highlights the varying synergistic effects of different compounds when combined with pyrethroid insecticides against Prodenia litura larvae. [] This suggests that structural modifications can significantly impact the compound's activity and effectiveness.

Q3: Has Pyrodone been detected in food products, and if so, are there analytical methods for its determination?

A4: While the provided research does not mention Pyrodone detection in food, one study describes a method for determining plant growth regulators, including forchlorfenuron, 6-benzylaminopurine, this compound (MGK 264), and paclobutrazol, in batatas (sweet potatoes) using matrix solid-phase dispersive extraction and high-performance liquid chromatography-tandem mass spectrometry. [] This indicates the existence of analytical techniques capable of detecting Pyrodone in complex matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.